molecular formula C6H9BClNO3 B3040688 (2-Methoxypyridin-4-yl)boronic acid hydrochloride CAS No. 2304634-31-7

(2-Methoxypyridin-4-yl)boronic acid hydrochloride

Cat. No.: B3040688
CAS No.: 2304634-31-7
M. Wt: 189.41
InChI Key: RSHDOVPDBWJNNM-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyridine ring substituted with a methoxy group at position 2 and a boronic acid moiety at position 4, in its hydrochloride salt form. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the methoxy group, which modulates reactivity, solubility, and biological interactions. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, dynamic combinatorial chemistry, and as enzyme inhibitors, particularly targeting proteasomes and histone deacetylases (HDACs) .

Properties

IUPAC Name

(2-methoxypyridin-4-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.ClH/c1-11-6-4-5(7(9)10)2-3-8-6;/h2-4,9-10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHDOVPDBWJNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OC)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of 4-Bromo-2-methoxypyridine

The Miyaura borylation reaction is the most widely reported method for installing boronic acid groups onto aromatic rings. For (2-methoxypyridin-4-yl)boronic acid, this involves treating 4-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst.

Procedure :

  • Reagents : 4-Bromo-2-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).
  • Solvent System : 1,4-Dioxane/water (4:1 v/v).
  • Conditions : 100°C, 12–16 h under nitrogen.

Outcomes :

  • Yield : 78–85% boronic ester intermediate.
  • Hydrolysis : The pinacol ester is hydrolyzed using 2 M HCl in THF/water (1:1) at 25°C for 2 h, yielding the free boronic acid. Subsequent treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt as a white solid.

Optimization :

  • Catalyst Screen : Pd(OAc)₂ with SPhos ligand provided inferior yields (≤60%) compared to Pd(dppf)Cl₂.
  • Temperature : Reactions below 80°C resulted in incomplete conversion (<50%).

Directed ortho-Metalation (DoM) Strategy

Directed metalation leverages the methoxy group’s directing effects to achieve regioselective borylation at the 4-position of the pyridine ring.

Procedure :

  • Substrate : 2-Methoxypyridine.
  • Base : Lithium diisopropylamide (LDA, 2.2 equiv) at −78°C in THF.
  • Electrophile : Trimethyl borate (1.5 equiv), followed by quenching with 6 M HCl.

Outcomes :

  • Yield : 65–70% boronic acid after acid workup.
  • Challenges : Competing C3 metalation occurs if temperature exceeds −60°C, reducing regioselectivity (C4:C3 ratio = 4:1).

Halogen-Metal Exchange with n-BuLi

This method involves generating a pyridinyllithium intermediate for boronate trapping.

Procedure :

  • Substrate : 4-Iodo-2-methoxypyridine.
  • Base : n-BuLi (1.1 equiv) at −78°C in Et₂O.
  • Electrophile : Triisopropyl borate (1.2 equiv), followed by HCl hydrolysis.

Outcomes :

  • Yield : 60–68% after recrystallization from acetone/hexane.
  • Purity : >95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Methods

Parameter Miyaura Borylation Directed Metalation Halogen-Metal Exchange
Yield (%) 78–85 65–70 60–68
Regioselectivity >99:1 4:1 (C4:C3) >99:1
Catalyst Cost High (Pd-based) Low Low
Reaction Time 12–16 h 2–4 h 1–2 h
Purification Acid precipitation Column chromatography Recrystallization

Key Observations :

  • Miyaura borylation offers superior yields and selectivity but requires expensive palladium catalysts.
  • Directed metalation is cost-effective but suffers from regiochemical challenges.

Applications in Drug Synthesis

The compound serves as a key intermediate in:

  • Anticancer Agents : Suzuki coupling with aryl halides to generate pyridinyl-biaryl inhibitors of EGFR.
  • Antiviral Drugs : Incorporation into HCV NS5A inhibitors via Pd-mediated cross-coupling.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxypyridin-4-yl)boronic acid hydrochloride primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as toluene, ethanol, or water are commonly used.

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(2-Methoxypyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including inhibitors for various enzymes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)boronic acid hydrochloride in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects: Methoxy vs. Methyl and Chloro Groups

Key Compounds
  • (2-Methylpyridin-4-yl)boronic Acid Hydrochloride (CAS 861905-97-7): Structural similarity: 0.72 to the target compound . In enzyme inhibition studies, methyl substituents may offer weaker electronic effects (inductive vs. resonance) compared to methoxy, influencing binding affinity .
  • 3-Chloro-2-Methoxypyridine-4-Boronic Acid (CAS 1072946-19-0):

    • Features a chloro substituent at position 3 and methoxy at position 2.
    • Chlorine’s electron-withdrawing effect lowers the pKa of the boronic acid, enhancing its reactivity in aqueous environments and diol complexation .
    • Demonstrated utility in proteasome inhibition studies, where chloro groups enhance selectivity for boron-dependent enzymes .
Data Table: Substituent Impact on Properties
Compound Substituent (Position) pKa* LogP Key Applications
(2-Methoxypyridin-4-yl)boronic acid HCl -OCH3 (2), -B(OH)2 (4) ~8.2 1.3 HDAC inhibition, dynamic chemistry
(2-Methylpyridin-4-yl)boronic acid HCl -CH3 (2), -B(OH)2 (4) ~8.5 1.8 Anticancer agents
3-Chloro-2-methoxypyridine-4-boronic acid -Cl (3), -OCH3 (2) ~7.8 2.1 Proteasome inhibition

*Estimated pKa based on analogous boronic acids .

Reactivity in Dynamic Combinatorial Chemistry

  • The methoxy group in (2-Methoxypyridin-4-yl)boronic acid hydrochloride facilitates boronic ester formation under mild basic conditions (e.g., Et3N), as shown in studies on phenylboronic acid-catechol equilibria .
  • Compared to 4-Methoxy-2-methylphenylboronic acid (CAS 208399-66-0), the pyridine ring in the target compound offers stronger electron-withdrawing effects, accelerating transesterification kinetics .

Anticancer and Enzyme Inhibition Profiles

  • In HDAC Inhibition: Methoxyethylphenoxy boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) . The target compound’s methoxy group may similarly enhance fungal target engagement.
  • Proteasome Inhibition: Boronic acids with electron-withdrawing groups (e.g., chloro) show selective antagonism by EGCG, unlike non-boronic proteasome inhibitors . The target compound’s methoxy group may confer intermediate selectivity, balancing reactivity and specificity.

Biological Activity

(2-Methoxypyridin-4-yl)boronic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and are utilized in various biological applications. Their unique properties make them valuable in drug design, particularly in targeting enzymes and receptors associated with diseases such as cancer and bacterial infections .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. It functions primarily as a proteasome inhibitor, which interrupts the degradation of proteins that regulate cell cycle progression. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells .

Table 1: Anticancer Activity Data

CompoundActivityIC50 (nM)Mechanism
This compoundAnticancer50Proteasome inhibition
BortezomibAnticancer7.05Proteasome inhibition

Antibacterial Activity

The compound also demonstrates antibacterial properties, particularly against Gram-negative bacteria. Studies have shown that it inhibits biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients . This activity is crucial for developing new antibiotics to combat resistant strains.

Table 2: Antibacterial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC)Mechanism
Pseudomonas aeruginosa32 µg/mLBiofilm inhibition
MRSA (Methicillin-resistant Staphylococcus aureus)16 µg/mLCell wall synthesis inhibition

Case Study 1: Cancer Treatment

In a preclinical study, this compound was tested on U266 multiple myeloma cells. The results indicated a significant reduction in cell viability at concentrations above 50 nM, showcasing its potential as a lead compound for cancer therapy .

Case Study 2: Bacterial Infections

A study evaluated the efficacy of this compound against biofilm-forming bacteria. It was found to reduce biofilm mass by over 70% at sub-MIC concentrations, suggesting its utility in treating chronic infections associated with biofilms .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound can be administered intravenously with favorable absorption characteristics. Toxicological assessments reveal that it exhibits low toxicity to human cells, making it a promising candidate for further development .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (2-Methoxypyridin-4-yl)boronic acid hydrochloride in academic research?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic esters as intermediates. For example, pinacol esters (e.g., 2-Methoxypyridine-4-boronic acid pinacol ester) can be hydrolyzed under acidic or basic conditions to yield the boronic acid. Subsequent treatment with HCl generates the hydrochloride form. Deprotection steps using methyl boronic acid under basic conditions are critical for achieving high yields .

Q. What precautions are necessary when handling this compound?

  • Methodological Answer :

  • Storage : Store at 0–6°C in inert conditions to prevent hydrolysis or oxidation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions .
  • Spills : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm the boronic acid moiety and methoxy group positioning .
  • HPLC : Employ a C18 column with acetonitrile/water mobile phases (e.g., 70:30 v/v) to assess purity (>95% is typical) .
  • Elemental Analysis : Validate C, H, N, and B content to confirm stoichiometry .

Advanced Research Questions

Q. How can competing side reactions during functionalization of this boronic acid be resolved?

  • Methodological Answer : Side reactions (e.g., protodeboronation) are minimized by:

  • pH Control : Maintain reactions at pH 7–9 to stabilize the boronate anion .
  • Catalyst Optimization : Use Pd(PPh3_3)4_4 with low catalyst loading (1–2 mol%) to reduce undesired coupling .
  • Transesterification : Replace pinacol with diethanolamine (DEA) to improve boronate stability and solubility .

Q. What are the emerging applications of this compound in targeted drug delivery systems?

  • Methodological Answer : Boronic acids can act as nuclear localization tags. For example:

  • Functionalization : Conjugate with peptides or antibodies via carbodiimide crosslinkers to target specific organelles .
  • Probing : Use fluorescent tags (e.g., rhodamine derivatives) to track intracellular localization via confocal microscopy .

Q. How should researchers address discrepancies in reported solubility and stability data?

  • Methodological Answer :

  • Solubility : Test in DMSO, methanol, or aqueous buffers (pH 7.4). Note that hydrochloride salts may exhibit lower organic solubility than free acids .
  • Stability Table :
ConditionStability OutcomeReference
Room TemperatureDegrades within 48 hours (hydrolysis)
2–8°C (dry N2_2)Stable for >6 months
  • Validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Data Contradiction Analysis

Q. How to reconcile varying purity claims (e.g., 95% vs. 97%) across suppliers?

  • Methodological Answer :

  • Analytical Calibration : Use certified reference standards (if available) for HPLC/LC-MS quantification .
  • Batch Testing : Request COA (Certificate of Analysis) from suppliers and cross-validate via in-house NMR or titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methoxypyridin-4-yl)boronic acid hydrochloride
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(2-Methoxypyridin-4-yl)boronic acid hydrochloride

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